6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

CB1 Receptor Antagonism Antibacterial SAR Medicinal Chemistry

6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic, heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class. This fused bicyclic scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for ligands targeting kinases, GPCRs (including the CB1 cannabinoid receptor), and ion channels.

Molecular Formula C17H18ClN3O2
Molecular Weight 331.8 g/mol
Cat. No. B12223743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC17H18ClN3O2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)OC)Cl
InChIInChI=1S/C17H18ClN3O2/c1-4-5-13-15(18)17(22)21-16(19-13)14(10(2)20-21)11-6-8-12(23-3)9-7-11/h6-9,20H,4-5H2,1-3H3
InChIKeyOIHVDVFJLCJNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Procurement-Grade Overview for a Pyrazolopyrimidine Research Chemical


6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic, heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class [1]. This fused bicyclic scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for ligands targeting kinases, GPCRs (including the CB1 cannabinoid receptor), and ion channels [2]. The specific substitution pattern—featuring a 6-chloro, a 3-(4-methoxyphenyl), a 2-methyl, and a 5-propyl group—differentiates it from other pyrazolopyrimidine building blocks and research probes.

Why Generic Substitution Risks Experimental Failure for 6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one


Within the pyrazolo[1,5-a]pyrimidin-7(4H)-one chemotype, minor structural permutations at the 3-aryl position critically modulate target affinity, selectivity, and physicochemical properties [1]. The presence of a 4-methoxyphenyl group, versus a 4-chlorophenyl or unsubstituted phenyl ring, is documented in related antibacterial and CB1 antagonist series to significantly alter biological activity, often with a non-linear SAR [2]. Simple in-class substitution with an uncharacterized analog such as 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one therefore carries a high risk of divergent assay outcomes, making empirical equivalence an unsafe assumption without direct comparative data.

Quantitative Differentiation Evidence for 6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one


Structural Differentiation: 4-Methoxyphenyl vs. 4-Chlorophenyl at the 3-Position

The target compound's 3-(4-methoxyphenyl) substituent creates a distinct electronic and steric environment compared to the closest commercially listed analog, 6-chloro-3-(4-chlorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. In related pyrazolo[1,5-a]pyrimidine series, a 4-methoxybenzyl group has been shown to confer superior antibacterial activity over a 4-chlorobenzyl group, with MIC values of 2.6–2.8 µM for the most potent methoxy-bearing analogs [1]. However, no direct head-to-head biological comparison between the target compound and the 4-chlorophenyl analog has been published, preventing a quantitative conclusion.

CB1 Receptor Antagonism Antibacterial SAR Medicinal Chemistry

CB1 Receptor Antagonist Pharmacophore Alignment

The pyrazolo[1,5-a]pyrimidine core with a 3-aryl substituent is a known CB1 receptor antagonist pharmacophore, as claimed in patent WO2008004698A1 [1]. The target compound's 3-(4-methoxyphenyl) and 6-chloro pattern aligns with the general formula of these patented antagonists, where R1 and R2 are optionally substituted aryl groups. A representative compound from this patent series (III) demonstrated IC50 values of 0.020 µM and 0.029 µM against CDK2 kinase, indicating the scaffold's general potency [2]. However, no CB1 receptor binding data (IC50 or Ki) has been reported specifically for the target compound.

Cannabinoid Receptor GPCR Antagonist Obesity Research

Physicochemical Differentiation via Molecular Properties

The 4-methoxyphenyl group in the target compound contributes a higher hydrogen bond acceptor count and altered lipophilicity compared to the 4-chlorophenyl analog. A computational prediction for a closely related compound (CHEMBL4278768) suggests a molecular weight of 277.7 g/mol and C14H12ClNO3 formula [1]. The target compound (C17H18ClN3O2, predicted MW ~331.8) has a higher molecular weight due to the propyl and methoxy groups. These property differences can influence membrane permeability and solubility, although no experimental LogP or solubility data are available for direct comparison.

LogP Hydrogen Bonding Drug-likeness

Recommended Application Scenarios for 6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of 3-Aryl Pyrazolo[1,5-a]pyrimidin-7-ones

This compound is best used as a tool for SAR studies where the 4-methoxyphenyl group is systematically compared to analogs bearing 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl at the 3-position, building on the class-level trend that methoxy substitution can enhance antibacterial activity [1]. Its procurement for a focused library expansion is justified where the goal is to probe the electronic and steric effects of the 3-aryl substituent.

CB1 Cannabinoid Receptor Antagonist Probe Development

Given the structural alignment with patented CB1 antagonist pharmacophores (WO2008004698A1) [2], this compound could serve as a starting point for developing novel CB1 ligands. However, its use as a reference CB1 antagonist should await confirmatory in vitro profiling data, as no receptor binding or functional data are publicly available.

Antibacterial Screening Cascade for Methoxy-Substituted Heterocycles

The methoxy-phenyl motif has been associated with improved antibacterial potency in related pyrazolo[1,5-a]pyrimidine series, with MIC values reaching 2.6 µM against tested strains [1]. This compound could be included in a phenotypic antibacterial screen to test whether the combination of the 6-chloro and 3-(4-methoxyphenyl) substituents yields broad-spectrum or selective antibacterial activity.

Quote Request

Request a Quote for 6-chloro-3-(4-methoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.